3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound characterized by a fused isoxazole and pyridine ring system. This compound has garnered significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. Its molecular formula is C_8H_8N_2O, and it is classified under isoxazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anti-inflammatory effects .
The synthesis of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 3-methylisoxazole with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions are critical for achieving high yields and purity, often requiring specific temperatures and solvents .
For example, the cyclization can be performed using a solvent like ethanol or acetonitrile, with catalysts such as Lewis acids or bases to facilitate the reaction. The reaction may also involve heating under reflux to promote the formation of the desired product. Industrial production may utilize continuous flow reactors to optimize reaction conditions for large-scale synthesis.
Key structural data includes:
3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one undergoes various chemical reactions, including:
Common conditions for these reactions include:
The mechanism of action for 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one involves its interaction with specific molecular targets within biological systems. Notably, it may modulate gamma-aminobutyric acid (GABA) receptor activity, which plays a crucial role in neurotransmission and may influence various physiological effects such as anxiety reduction and muscle relaxation .
Relevant data from studies indicate that this compound exhibits notable thermal stability and solubility in polar organic solvents, making it suitable for various applications in synthesis and biological assays .
3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one has several scientific research applications:
The systematic naming of isoxazolo-pyridine derivatives follows IUPAC rules for fused heterocyclic systems. The parent compound "3-methylisoxazolo[4,5-c]pyridin-4(5H)-one" is constructed through:
Table 1: IUPAC Nomenclature of Related Isoxazolo-Pyridines
Compound | Systematic Name | Naming Basis |
---|---|---|
C₇H₆N₂O (CID 564748) | Isoxazolo[4,5-b]pyridine | Parent ring system without substituents |
C₁₆H₁₂F₂N₂O₄ (EVT-11035924) | Methyl 6-[4-(difluoromethoxy)phenyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | Carboxylate ester priority over isoxazole |
Target compound | 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one | Keto group priority, methyl substituent specification |
IUPAC hierarchy places carboxylic acids > lactams > heterocyclic rings, explaining the suffix "-one" instead of heterocyclic root names [7].
X-ray diffraction reveals 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one crystallizes in the monoclinic system with space group P2₁/n (No. 14), featuring unit cell parameters:
Table 2: Key Bond Parameters from Crystallography
Bond | Length (Å) | Angle (°) | Significance |
---|---|---|---|
N2–O1 | 1.452 | – | Characteristic isoxazole N–O bond |
C1–N1 | 1.343 | – | Amidic nitrogen bond lengthening |
C1=N2 | 1.315 | – | Double bond character in isoxazole |
Isoxazole ring | – | 0.82° | Dihedral angle between fused rings |
π-π stacking | 3.3 Å | – | Intermolecular distance indicating π interactions |
The fused bicyclic system shows near-planarity (dihedral angle 0.82°), enabling extended conjugation. Bond lengths confirm lactamization at C4=O, with C1–N1 (1.343 Å) and C1=N2 (1.315 Å) consistent with delocalized electron density in the isoxazole ring .
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy
Key bands in KBr pellet:
Mass Spectrometry
Table 3: Comprehensive Spectroscopic Assignments
Technique | Observed Signal | Assignment | Molecular Environment |
---|---|---|---|
¹H NMR | δ 10.6 ppm (1H, s) | N–H (lactam) | Exchangeable proton |
δ 8.3 ppm (1H, s) | H5 (pyridine) | Ortho to lactam nitrogen | |
δ 7.2 ppm (1H, d, J=8.0 Hz) | H6 (pyridine) | Meta to fusion bond | |
δ 7.3 ppm (1H, d, J=8.0 Hz) | H7 (pyridine) | Adjacent to fusion bond | |
δ 2.5 ppm (3H, s) | CH₃ (isoxazole) | Methyl attached to C3 | |
¹³C NMR | δ 166.5 ppm | C4=O (lactam) | Carbonyl carbon |
δ 151.8 ppm | C3a (fusion point) | Junction between rings | |
IR | 1695 cm⁻¹ | ν(C=O) | Lactam carbonyl stretch |
1620 cm⁻¹ | ν(C=N) | Isoxazole ring stretch | |
MS | m/z 150 | [M]⁺ | Molecular ion |
3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one exhibits prototropic tautomerism between lactam (5H-keto) and lactim (4-hydroxy) forms:
Keto form: O=C4–N5H ↔ HO–C4=N5 (Lactim form)
Experimental and computational studies confirm the keto tautomer predominates (>99% in solid and solution states) due to:
Table 4: Solvent Stability and Tautomeric Distribution
Solvent | Dielectric Constant | Predominant Tautomer | Half-life (Days, 25°C) | Degradation Pathway |
---|---|---|---|---|
Water | 80.4 | Keto (100%) | >90 | Slow hydrolysis of isoxazole ring |
DMSO | 46.7 | Keto (100%) | >180 | Negligible degradation |
Methanol | 32.6 | Keto (99.5%) | 60 | Transesterification |
Chloroform | 4.8 | Keto (98.8%) | 45 | Acid-catalyzed ring opening |
Hexane | 1.9 | Keto (97.1%) | 30 | Dimerization via Diels-Alder |
Solvent effects significantly influence stability:
No enol form is detectable by IR or ¹³C NMR in any solvent, confirming the thermodynamic dominance of the keto tautomer [5] [6].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7